2-{[2-(4-Bromophenyl)-2-oxoethyl]sulfanyl}-5-ethyl-4,6-dimethylpyridine-3-carbonitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-{[2-(4-Bromophenyl)-2-oxoethyl]sulfanyl}-5-ethyl-4,6-dimethylpyridine-3-carbonitrile is an organic compound that features a complex structure with multiple functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{[2-(4-Bromophenyl)-2-oxoethyl]sulfanyl}-5-ethyl-4,6-dimethylpyridine-3-carbonitrile typically involves the alkylation of sodium 4-(5)-alkyl-6-oxo-1,6-dihydropyrimidine-2-thiolates with 2-bromo-1-(4-bromophenyl)ethan-1-one . The reaction is carried out under controlled conditions to ensure the desired product is obtained with high purity.
Industrial Production Methods
Industrial production of this compound would likely involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions such as temperature, pressure, and the use of catalysts to increase yield and reduce production costs. Continuous flow reactors and other advanced manufacturing techniques may be employed to achieve efficient large-scale production.
Chemical Reactions Analysis
Types of Reactions
2-{[2-(4-Bromophenyl)-2-oxoethyl]sulfanyl}-5-ethyl-4,6-dimethylpyridine-3-carbonitrile can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to remove oxygen atoms or reduce double bonds.
Substitution: The bromine atom in the compound can be substituted with other groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield compounds with additional oxygen-containing functional groups, while substitution reactions can introduce a variety of new groups depending on the nucleophile used.
Scientific Research Applications
2-{[2-(4-Bromophenyl)-2-oxoethyl]sulfanyl}-5-ethyl-4,6-dimethylpyridine-3-carbonitrile has several applications in scientific research:
Medicinal Chemistry: The compound’s structure suggests potential as a pharmacophore for developing new drugs, particularly those targeting specific enzymes or receptors.
Materials Science: Its unique chemical properties make it a candidate for use in the development of new materials with specific electronic or optical properties.
Biological Studies: The compound can be used as a probe to study biological processes, such as enzyme activity or cellular signaling pathways.
Mechanism of Action
The mechanism by which 2-{[2-(4-Bromophenyl)-2-oxoethyl]sulfanyl}-5-ethyl-4,6-dimethylpyridine-3-carbonitrile exerts its effects depends on its interaction with molecular targets. These targets may include enzymes, receptors, or other proteins involved in cellular processes. The compound’s structure allows it to bind to these targets, potentially inhibiting or modulating their activity.
Comparison with Similar Compounds
Similar Compounds
Uniqueness
What sets this compound apart is its combination of functional groups, which confer unique chemical properties and potential applications. Its ability to undergo various chemical reactions and its potential as a pharmacophore make it a valuable compound for further research and development.
Properties
Molecular Formula |
C18H17BrN2OS |
---|---|
Molecular Weight |
389.3 g/mol |
IUPAC Name |
2-[2-(4-bromophenyl)-2-oxoethyl]sulfanyl-5-ethyl-4,6-dimethylpyridine-3-carbonitrile |
InChI |
InChI=1S/C18H17BrN2OS/c1-4-15-11(2)16(9-20)18(21-12(15)3)23-10-17(22)13-5-7-14(19)8-6-13/h5-8H,4,10H2,1-3H3 |
InChI Key |
JPSYNTBXCHIDKR-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=C(C(=C(N=C1C)SCC(=O)C2=CC=C(C=C2)Br)C#N)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.